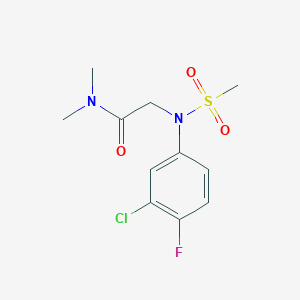

![molecular formula C15H13N3OS3 B5807074 N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of organic molecules incorporating thiadiazole and thiophene moieties, known for their versatile chemical and biological properties. Research has focused on synthesizing derivatives of this compound due to their potential application in various fields, including medicinal chemistry and material science.

Synthesis Analysis

Synthesis of thiadiazole derivatives, similar to the compound , typically involves condensation reactions facilitated by catalysts such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole (Yu et al., 2014). Another method involves reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with suitable amines to yield target compounds (Ismailova et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives reveals interactions such as hypervalent S⋯O interactions and the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds, contributing to the stabilization of the crystal structure (Ismailova et al., 2014). These structural features are pivotal in understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Thiadiazole derivatives engage in various chemical reactions, including condensation, cyclization, and substitution, contributing to their chemical diversity and potential utility. The reactivity is influenced by the presence of functional groups and the inherent characteristics of the thiadiazole core.

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structure, are significantly influenced by the molecular architecture. These properties are essential for designing compounds with desirable physical and chemical characteristics for specific applications.

Chemical Properties Analysis

Thiadiazole compounds exhibit a range of chemical properties, including acidity/basicity, electrophilic/nucleophilic reactivity, and the ability to form various intermolecular interactions. These properties are crucial for their application in chemical synthesis, material science, and pharmaceutical development.

- Yu et al., 2014, Journal of Chemical Research, on the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives (source).

- Ismailova et al., 2014, Acta Crystallographica Section E, on the synthesis and crystal structure of N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide (source).

Mécanisme D'action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit replication of both bacterial and cancer cells .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication , which suggests that they may affect the DNA replication pathway and its downstream effects.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

It is known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells , suggesting that they may have cytotoxic effects.

Action Environment

It is known that the bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine , which in turn is the skeleton of three nucleic bases. Therefore, the environment in which these nucleic bases are present could potentially influence the compound’s action, efficacy, and stability.

Orientations Futures

Propriétés

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS3/c19-13(9-12-7-4-8-20-12)16-14-17-18-15(22-14)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJESADKHWXCONQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5806997.png)

![N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)

![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)

![N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5807014.png)

![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)

![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)

![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)

![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)